molecular formula C20H14O3 B196089 Benzo(a)pyrene diol epoxide CAS No. 55097-80-8

Benzo(a)pyrene diol epoxide

Cat. No. B196089
CAS RN: 55097-80-8
M. Wt: 302.3 g/mol
InChI Key: DQEPMTIXHXSFOR-UHFFFAOYSA-N
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Description

Benzo[a]pyrene diol epoxide (BPDE) is a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP), which is widely studied due to its mutagenic and carcinogenic activity . BaP is metabolized in cells, forming highly reactive diol epoxide derivatives that can bind covalently to DNA .


Molecular Structure Analysis

The activated metabolite of BPDE exists mainly as four isomers, which have particular chemical reactivities toward guanosine sites on the DNA . The electronic properties of the BPDE enantiomers, along with a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring, have been reported .


Chemical Reactions Analysis

The reactivity and chemistry of BPDE are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of BPDE are not detailed in the retrieved information .

Scientific Research Applications

  • Binding to Cellular Components : Benzo(a)pyrene diol epoxide binds with high specificity to DNA, RNA, and protein in mouse skin, suggesting its role in cellular reactions and carcinogenesis (Koreeda et al., 1978).

  • Intermediate in Nucleic Acid Binding : It acts as an intermediate in the binding of Benzo(a)pyrene to RNA in cultured bovine bronchial mucosa, forming an adduct with guanine (Weinstein et al., 1976).

  • Mutagenicity and Cytotoxicity : Exhibits mutagenic and cytotoxic activity in bacterial strains and mammalian cells, implying its potential role in causing genetic mutations (Wood et al., 1976).

  • Enzymatic Formation and Stereochemistry : Studies reveal the enzymatic formation process of benzo(a)pyrene diol epoxides and their optical activity, which is crucial in understanding their biological interactions (Yang et al., 1977).

  • DNA Strand Scission : Causes concentration-dependent nicking of DNA, indicating its ability to induce DNA damage (Gamper et al., 1977).

  • Tumorigenicity in Mice : Demonstrates exceptional tumorigenicity in newborn mice, particularly certain optical enantiomers, highlighting its role in cancer development (Buening et al., 1978).

  • Metabolic Activation Pathways : Its metabolic activation pathways have been extensively studied, revealing the transformation of benzo(a)pyrene into carcinogenic metabolites (Sims et al., 1974).

  • Role in Lung Cancer : Strong and selective adduct formation by this compound in lung cancer mutational hotspots in P53, directly linking it to lung cancer etiology (Denissenko et al., 1996).

  • Wavefunction and Reactivity Study : A study on the electronic properties of the this compound enantiomers, providing insights into its reactivity and mutagenic potential (Lu & Manzetti, 2014).

  • Mammary Carcinogenicity : Demonstrates potent mammary carcinogenicity, comparing different diol-epoxide metabolites of benzo[c]phenanthrene and benzo[a]pyrene (Hecht et al., 1994).

Mechanism of Action

Biochemical Pathways

BPDE affects several biochemical pathways:

Action Environment

Environmental factors influence BPDE’s action:

Safety and Hazards

BPDE is a potent carcinogen, leading to the formation of adducts with the DNA, primarily at guanosine positions . It is considered a classic DNA-damaging carcinogen and is commonly found in tobacco smoke and in the ambient environment . Exposure to BPDE may lead to chromosomal aberrations, which may be due to inefficient DNA repair .

Future Directions

Future research could focus on lowering the detection limits and increasing the selectivity of analytical methods for detecting BPDE adducts . Additionally, further studies are needed to understand the mechanism of toxic potential of BPDE . The BPDE mutagen sensitivity assay will facilitate epidemiological studies of genetic susceptibility to smoking-related cancers .

properties

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEPMTIXHXSFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9036779
Record name Benzo(a)pyrene diolepoxide 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9036779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55097-80-8, 58917-67-2
Record name Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55097-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene diolepoxide 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9036779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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